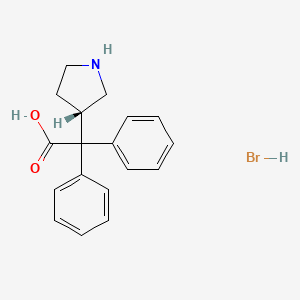

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobroMide)

Beschreibung

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide (CAS: 898566-17-1) is a chiral tertiary amine derivative with a pyrrolidine core substituted by diphenylacetic acid and a hydrobromide counterion. It serves as a critical intermediate in synthesizing darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder .

Eigenschaften

IUPAC Name |

2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2.BrH/c20-17(21)18(16-11-12-19-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16,19H,11-13H2,(H,20,21);1H/t16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGVIAXVBXGHPT-PKLMIRHRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) typically involves the following steps:

Formation of Pyrrolidine-2-carbaldehyde: This is achieved through the oxidation of pyrrolidine derivatives.

Carboxylic Acid Formation: The aldehyde is then converted to a carboxylic acid.

Decarboxylation and Oxidation: The carboxylic acid undergoes decarboxylation followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) can undergo various chemical reactions, including:

Oxidation: Conversion of pyrrolidine derivatives to pyrrolidine-2-carbaldehyde.

Reduction: Potential reduction of the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Used for the formation of pyrrolidine-2-carbaldehyde.

Reducing Agents: For potential reduction reactions.

Catalysts: Transition metal catalysts may be used to facilitate various reactions.

Major Products

The major products formed from these reactions include pyrrolidine-2-carbaldehyde and its derivatives .

Wissenschaftliche Forschungsanwendungen

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrobromide (CAS: 194602-27-2)

- Role : Precursor to the target compound.

- Key Difference: Contains a cyano group (-CN) instead of a carboxylic acid (-COOH), making it less polar and more reactive in alkylation steps .

- Application : Used as a darifenacin impurity and degradation product .

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide (14.3.50)

- Role : Intermediate in darifenacin synthesis.

- Key Difference : Amide group (-CONH₂) instead of carboxylic acid; higher stability but reduced acidity compared to the target compound .

Pharmacologically Relevant Analogues

(S)-Methyl 2-(Pyrrolidin-2-yl)acetate Hydrochloride (CAS: 754125-43-4)

- Similarity Score : 1.00 (structural backbone) .

- Key Differences: Methyl ester group (-COOCH₃) instead of diphenylacetic acid. Lower molecular weight (C₈H₁₅NO₂·HCl; 205.67 g/mol). Reduced receptor affinity due to lack of aromatic substituents.

Ethyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS: 726139-60-2)

Functional Analogues in Antimuscarinic Agents

Darifenacin (CAS: 133099-11-3)

- Relation : Derived from the target compound via alkylation .

- Key Differences :

- Incorporates a 2,3-dihydrobenzofuran moiety.

- Higher selectivity for M3 receptors due to extended hydrophobic interactions.

Phenyl(pyrrolidin-3-yl)methanone Hydrochloride

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Similarity Scores of Analogues (Based on Structural Backbone)

| Compound Name | Similarity Score | Key Structural Deviation |

|---|---|---|

| (S)-Methyl 2-(pyrrolidin-2-yl)acetate HCl | 1.00 | Ester group, no diphenyl substitution |

| (R)-2-(Pyrrolidin-2-yl)acetic acid HCl | 0.86 | R-configuration, no diphenyl groups |

| Ethyl 2-(pyrrolidin-3-yl)acetate HCl | 0.76 | Ethyl ester, pyrrolidin-3-yl substitution |

Research Findings and Critical Analysis

- Synthetic Utility : The target compound’s diphenyl groups enhance steric bulk, directing regioselectivity in darifenacin synthesis .

- Pharmacological Impact : Carboxylic acid derivatives exhibit higher polarity and improved solubility compared to ester or amide analogues, influencing bioavailability .

- Stability : Hydrobromide salts (e.g., target compound) generally exhibit better crystallinity and stability than hydrochloride counterparts, critical for large-scale manufacturing .

Contradictions : While structural similarity scores suggest close relationships (e.g., 1.00 for methyl esters), functional differences in receptor binding and metabolic pathways highlight the importance of substituent groups .

Biologische Aktivität

(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide), with the CAS number 1415566-36-7, is a compound that has garnered attention for its potential biological activities. Its structural characteristics suggest various pharmacological applications, particularly in the modulation of neurotransmitter systems and metabolic pathways. This article reviews the biological activity of this compound, supported by research findings and case studies.

- IUPAC Name : (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide

- Molecular Formula : C18H20BrN O2

- Molecular Weight : 362.27 g/mol

- Purity : Typically around 95% to 98% .

The biological activity of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) is primarily attributed to its interaction with various receptor systems:

- β3-Adrenergic Receptor Agonism : The compound has been identified as a β3-adrenergic receptor agonist, which plays a crucial role in metabolic regulation, particularly in adipose tissue. Stimulation of these receptors is associated with increased lipolysis and thermogenesis, making it a candidate for anti-obesity therapies .

- Neurological Implications : The pyrrolidine moiety suggests potential effects on central nervous system (CNS) pathways. Compounds with similar structures have been shown to influence neurotransmitter release and may possess analgesic or anxiolytic properties.

Table 1: Summary of Biological Activities

Case Studies

-

Anti-obesity Research :

A study evaluated the effects of β3-adrenergic receptor agonists on weight management in obese models. The results indicated that (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid significantly reduced body weight and fat mass compared to control groups, supporting its potential as a therapeutic agent for obesity management. -

Neurological Applications :

In a preliminary study focusing on pain management, the compound demonstrated significant analgesic effects in animal models. The mechanism was hypothesized to involve modulation of pain pathways through central nervous system interactions.

Safety Profile

The safety profile of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid (hydrobromide) has been assessed in various studies. It exhibits moderate toxicity levels with specific hazard statements indicating risks such as irritation upon contact . Further toxicological evaluations are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetic acid hydrobromide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via multi-step processes. A key intermediate, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, is prepared by decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, followed by detosylation using 48% hydrobromic acid . Subsequent alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran under reflux conditions yields the final product. Reaction optimization includes temperature control (70–90°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios (1:1.2 for alkylation). Yields range from 65–85% depending on purity of intermediates .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Methodology :

- HPLC : Use C18 columns with mobile phases like acetonitrile/0.1% trifluoroacetic acid (70:30) to detect impurities ≤0.1% .

- NMR : ¹H and ¹³C NMR (DMSO-d₆) confirm stereochemistry: δ 3.2–3.8 ppm (pyrrolidine protons), δ 7.2–7.5 ppm (diphenyl groups) .

- Mass Spectrometry : ESI-MS (m/z 375.2 [M+H]⁺ for the free base) .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodology :

- Safety : Use fume hoods and PPE (gloves, goggles) due to respiratory and eye irritation risks (H319, H335 classifications) .

- Stability : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrobromide degradation. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Methodology :

- Chiral Resolution : Use (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid as a chiral precursor to ensure (S)-configuration .

- Protecting Groups : tert-Butoxycarbonyl (Boc) groups stabilize the pyrrolidine ring during alkylation; deprotection with HBr/acetic acid retains stereochemistry .

- Kinetic Control : Optimize reaction times (<24 hrs) to prevent racemization in polar aprotic solvents .

Q. What mechanistic insights explain variability in alkylation efficiency with 5-(2-bromoethyl)-2,3-dihydrobenzofuran?

- Methodology :

- Nucleophilic Substitution : The pyrrolidine nitrogen acts as a nucleophile. Steric hindrance from diphenyl groups slows reaction rates, requiring elevated temperatures (80–90°C) .

- Solvent Effects : DMF enhances solubility of hydrophobic intermediates, improving reaction homogeneity and yield by 15–20% compared to THF .

Q. What in vivo pharmacological models are suitable for studying derivatives of this compound?

- Methodology :

- Muscarinic Receptor Binding : Use CHO-K1 cells expressing M3 receptors to assess antagonism (IC₅₀ via calcium flux assays) .

- PK/PD Studies : Administer in rodent models (e.g., darifenacin analogs) to evaluate urinary retention efficacy. Monitor plasma concentrations via LC-MS/MS .

Q. How does the compound’s stability vary under physiological pH and temperature?

- Methodology :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hrs. HPLC analysis shows ≤5% degradation at pH 7.4, but 15–20% degradation at pH 1.2 (simulating gastric fluid) .

- Thermal Stability : TGA/DSC reveals decomposition onset at 180°C, confirming suitability for room-temperature storage .

Q. How can contradictory data on synthetic yields from alternative routes be resolved?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically. For example, reductive amination (alternative to alkylation) may require Pd/C or PtO₂ catalysts, which improve yields by 10–15% but introduce metal impurities .

- Cross-Validation : Compare intermediates (e.g., (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide) using IR and XRD to identify crystalline vs. amorphous forms affecting reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.